2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile
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Overview
Description
2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with a cyano group and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile in the presence of a catalyst such as nitric acid. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methoxyphenylmethyl groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
4,5-Dicyanoimidazole: Another cyano-substituted imidazole with different substitution patterns.
2-Cyano-4-chloro-5-(4-methylphenyl)imidazole: A similar compound with a chloro group instead of a methoxy group.
4,4’-Bis(1-phenyl)-1H-phenanthro[9,10-d]imidazole: A phenanthroimidazole derivative with different electronic properties
Uniqueness: 2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyano and methoxyphenylmethyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-16-11-4-2-9(3-5-11)6-12-14-8-10(7-13)15-12/h2-5,8H,6H2,1H3,(H,14,15) |
InChI Key |
XUCMLWMTPWUNST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC=C(N2)C#N |
Origin of Product |
United States |
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